Cas no 1936117-03-1 (2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine)

2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine Chemical and Physical Properties
Names and Identifiers
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- 2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine
- 1936117-03-1
- EN300-185198
- 2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine
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- Inchi: 1S/C7H11F2N3/c1-12-4-5(2-3-10)6(11-12)7(8)9/h4,7H,2-3,10H2,1H3
- InChI Key: LVRLYWUOLXLCHF-UHFFFAOYSA-N
- SMILES: FC(C1C(=CN(C)N=1)CCN)F
Computed Properties
- Exact Mass: 175.09210369g/mol
- Monoisotopic Mass: 175.09210369g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 3
- Complexity: 143
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.2
- Topological Polar Surface Area: 43.8Ų
2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-185198-0.25g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 0.25g |
$906.0 | 2023-09-19 | ||
Enamine | EN300-185198-10.0g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 10g |
$4236.0 | 2023-06-01 | ||
Enamine | EN300-185198-2.5g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 2.5g |
$1931.0 | 2023-09-19 | ||
Enamine | EN300-185198-0.5g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 0.5g |
$946.0 | 2023-09-19 | ||
Enamine | EN300-185198-10g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 10g |
$4236.0 | 2023-09-19 | ||
Enamine | EN300-185198-1.0g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 1g |
$986.0 | 2023-06-01 | ||
Enamine | EN300-185198-0.1g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 0.1g |
$867.0 | 2023-09-19 | ||
Enamine | EN300-185198-5g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 5g |
$2858.0 | 2023-09-19 | ||
Enamine | EN300-185198-5.0g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 5g |
$2858.0 | 2023-06-01 | ||
Enamine | EN300-185198-0.05g |
2-[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]ethan-1-amine |
1936117-03-1 | 0.05g |
$827.0 | 2023-09-19 |
2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine Related Literature
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Ruizhi Li,Na Liu,Bingqiang Li,Yinong Wang,Guolin Wu,Jianbiao Ma Polym. Chem., 2015,6, 3671-3684
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Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
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Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432
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Sally A. Wasileski,Michael J. Weaver Faraday Discuss., 2002,121, 285-300
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Ana González Moreno,Pilar Prieto,M. Carmen Ruiz Delgado,Eva Domínguez,Antonio Heredia Phys. Chem. Chem. Phys., 2021,23, 18068-18077
Additional information on 2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine
Comprehensive Overview of 2-3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine (CAS No. 1936117-03-1)
The compound 2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine (CAS No. 1936117-03-1) is a specialized organic molecule that has garnered significant interest in pharmaceutical and agrochemical research. Its unique structural features, including the difluoromethyl and pyrazole moieties, make it a valuable intermediate in the synthesis of bioactive compounds. Researchers are particularly intrigued by its potential applications in drug discovery, given its ability to modulate biological pathways. The 1H-pyrazol-4-yl group, in particular, is known for its role in enhancing molecular interactions, making this compound a focal point in modern medicinal chemistry.
In recent years, the demand for fluorinated compounds like 2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine has surged due to their enhanced stability and bioavailability. Fluorination is a key strategy in drug design, as it often improves metabolic resistance and binding affinity. This compound's difluoromethyl group is a prime example of how subtle chemical modifications can lead to significant improvements in efficacy. As such, it has become a hot topic in forums discussing next-generation pharmaceuticals and sustainable agrochemicals.
The synthesis of CAS No. 1936117-03-1 involves multi-step organic reactions, often starting from readily available pyrazole derivatives. Advanced techniques such as microwave-assisted synthesis and catalyzed cross-coupling have been explored to optimize yield and purity. These methods align with the growing trend toward green chemistry, a topic frequently searched by professionals aiming to reduce environmental impact. The compound's 1-methyl-1H-pyrazol-4-yl core also makes it compatible with combinatorial chemistry approaches, further broadening its utility in high-throughput screening.
From an industrial perspective, 2-3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylethan-1-amine is often discussed in the context of intellectual property and patent landscapes. Companies are actively filing patents for derivatives of this compound, highlighting its commercial potential. Searches for pyrazole-based inhibitors and fluorinated building blocks often lead to this molecule, underscoring its relevance in both academic and industrial settings. Its versatility also makes it a candidate for precision agriculture, where tailored solutions are increasingly sought after.
In conclusion, CAS No. 1936117-03-1 represents a fascinating intersection of chemistry and innovation. Its structural uniqueness and broad applicability ensure it remains a subject of ongoing research and development. Whether in the realm of drug discovery, agrochemical innovation, or material science, this compound continues to inspire new avenues of exploration. As the scientific community delves deeper into its properties, we can expect even more groundbreaking applications to emerge.
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